molecular formula C8H8BrNO4S B2821066 Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate CAS No. 1956310-57-8

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate

Cat. No.: B2821066
CAS No.: 1956310-57-8
M. Wt: 294.12
InChI Key: BCHKBSZYSSBCQW-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate is an organic compound with the molecular formula C8H8BrNO4S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate typically involves the bromination and nitration of thiophene derivatives, followed by esterification. One common method includes:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction: Ethyl 2-(5-amino-2-nitrothiophen-3-yl)acetate.

    Substitution: Ethyl 2-(5-substituted-2-nitrothiophen-3-yl)acetate.

    Hydrolysis: 2-(5-bromo-2-nitrothiophen-3-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, such as enzymes or receptors, to exert their biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate can be compared with other thiophene derivatives:

This compound stands out due to its unique combination of functional groups, which provide a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

ethyl 2-(5-bromo-2-nitrothiophen-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO4S/c1-2-14-7(11)4-5-3-6(9)15-8(5)10(12)13/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHKBSZYSSBCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(SC(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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